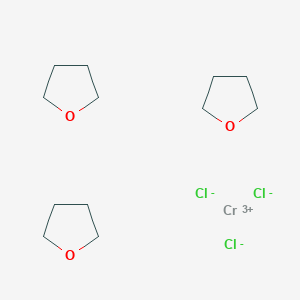
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine is a complex organic compound that features a pyrimidine ring substituted with a fluoro-trifluoromethylphenyl group and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the selective fluorination of 2-aminopyrimidine derivatives using Selectfluor in the presence of silver carbonate (Ag2CO3). This reaction yields 5-fluoro-2-aminopyrimidine derivatives with high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine ring.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
5-fluoro-2-aminopyrimidine: A simpler analog with similar fluorination patterns.
2-fluoro-3-(trifluoromethyl)phenyl derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
(S)-1-(5-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrimidin-2-yl)ethan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both fluoro and trifluoromethyl groups, along with the pyrimidine ring, makes it particularly versatile for various applications.
Propiedades
Fórmula molecular |
C13H11F4N3 |
|---|---|
Peso molecular |
285.24 g/mol |
Nombre IUPAC |
(1S)-1-[5-[2-fluoro-3-(trifluoromethyl)phenyl]pyrimidin-2-yl]ethanamine |
InChI |
InChI=1S/C13H11F4N3/c1-7(18)12-19-5-8(6-20-12)9-3-2-4-10(11(9)14)13(15,16)17/h2-7H,18H2,1H3/t7-/m0/s1 |
Clave InChI |
BSYQFXUJZVKVPF-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=NC=C(C=N1)C2=C(C(=CC=C2)C(F)(F)F)F)N |
SMILES canónico |
CC(C1=NC=C(C=N1)C2=C(C(=CC=C2)C(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B8396312.png)



![5-[3-(Hydroxymethyl)oxiran-2-yl]-2-benzofuran-1(3H)-one](/img/structure/B8396328.png)
![2-[2-(3-Bromophenyl)ethynyl]-6-methyl-pyridine](/img/structure/B8396340.png)




![tert-Butyl 3-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate](/img/structure/B8396367.png)
